molecular formula C15H18ClNO B1439143 {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185296-91-6

{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride

Cat. No. B1439143
M. Wt: 263.76 g/mol
InChI Key: SZZVKCWGFNBUDU-UHFFFAOYSA-N
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Description

“{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C15H17NO•HCl, and it has a molecular weight of 263.76 .

Scientific Research Applications

Asymmetric Synthesis Applications

  • Clopidogrel Hydrogen Sulfate Synthesis : This compound is used in the asymmetric synthesis of (S)-(+)-clopidogrel hydrogen sulfate, a key intermediate in the production of an antiplatelet drug. This process involves the Strecker reaction using chiral auxiliaries like {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride (Sashikanth et al., 2013).

Chemical Synthesis and Modification

  • Synthesis of Ethyl 2-(N-methoxy) Imino-2-phenylacetate : This compound is utilized in the synthesis of ethyl 2-(N-methoxy) imino-2-phenylacetate, demonstrating its role in producing complex organic molecules (Li Zhong-mei, 2012).
  • Formation of Schiff Bases : It is involved in the formation of Schiff bases, which are significant in various chemical reactions and have applications in medicinal and materials chemistry (Yaeghoobi et al., 2009).

Material Science and Polymer Research

  • Triarylamine-Bearing Poly (1, 4-phenylenevinylene) : The compound plays a role in the preparation of polyphenylenevinylene with a triarylamine pendant group, showcasing its utility in advanced polymer research (Kurata et al., 2007).

Medicinal Chemistry and Drug Development

  • Levetiracetam Synthesis : This compound is also significant in the asymmetric synthesis of (S)-levetiracetam, a medication used primarily for treating epilepsy (Raju et al., 2014).

Miscellaneous Applications

  • Electrochemical Studies : It's involved in studies related to the electroreduction of α-NH-quinones, contributing to the understanding of electrochemical processes (Macías-ruvalcaba et al., 2004).
  • Microwave-Assisted Amidation : The compound is utilized in microwave-assisted amidation processes, indicating its role in facilitating advanced synthetic techniques (Milosevic et al., 2015).

Safety And Hazards

“{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” is classified as an irritant .

properties

IUPAC Name

4-[2-(2-methoxyphenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-17-15-5-3-2-4-13(15)9-6-12-7-10-14(16)11-8-12;/h2-5,7-8,10-11H,6,9,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZVKCWGFNBUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662991
Record name 4-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride

CAS RN

1185296-91-6
Record name Benzenamine, 4-[2-(2-methoxyphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185296-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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